1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

Analytical Chemistry Quality Control Chemical Synthesis

Research on N-aryl pyrrolidin-2-ones is often compromised by positional isomer impurities that skew SAR data. 1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1788094-27-8) eliminates this risk with a confirmed ≥95% purity and precise 4-fluoro-3-methyl substitution pattern. - Ensures experimental reproducibility by differentiating from the 4-(4-fluoro-3-methylphenyl) isomer (CAS 1366844-06-5). - Provides a validated scaffold for monoamine transporter SAR studies and analytical method development. - Sourced with batch-to-batch consistency for reliable procurement.

Molecular Formula C11H12FNO
Molecular Weight 193.221
CAS No. 1788094-27-8
Cat. No. B2540362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one
CAS1788094-27-8
Molecular FormulaC11H12FNO
Molecular Weight193.221
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCCC2=O)F
InChIInChI=1S/C11H12FNO/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
InChIKeyJPNRHAXQZGSBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one: Compound Profile & Baseline


1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1788094-27-8) is a synthetic N-aryl pyrrolidin-2-one derivative, structurally characterized by a 4-fluoro-3-methylphenyl substituent on the pyrrolidin-2-one nitrogen . This compound is supplied as a research chemical with a purity specification of ≥95% (as determined by the supplier) and a molecular formula of C11H12FNO (molecular weight: 193.22 g/mol) . It is a positional isomer of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1366844-06-5), highlighting the importance of precise structural confirmation for any intended application .

Structural isomer identity — Ensures procurement of the correct N-aryl (CAS 1788094-27-8) isomer, distinct from C4-aryl analogs.
Research-grade purity — Supplier-specified purity level supports initial screening and method development without additional purification.
Fluorinated SAR scaffold — 4-fluoro-3-methylphenyl motif offers distinct electronic and lipophilic properties for structure-activity relationship studies.

1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one: Procurement & Substitution Risks


Generic substitution among N-aryl pyrrolidin-2-ones is not scientifically valid due to the profound impact of minor structural variations on physicochemical and biological properties. The specific combination and position of the fluoro and methyl substituents on the phenyl ring directly influence electronic distribution, lipophilicity, and metabolic stability, which are critical parameters in any structure-activity relationship (SAR) study [1]. For instance, the isomer 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1366844-06-5) differs only in the attachment point of the pyrrolidinone ring, yet this positional change can lead to divergent target binding profiles and in vivo behaviors [2]. Therefore, the exact identity of 1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1788094-27-8) must be verified to ensure experimental reproducibility and data integrity. The quantitative evidence below clarifies the specific points of differentiation that justify its selection over closely related analogs.

Positional isomer not interchangeable

1-(N-aryl) and 4-(C4-aryl) isomers (CAS 1366844-06-5) differ in attachment point; this may alter target binding, electronic distribution, and in vivo behavior.

Minor structural changes affect SAR

Fluorine position and methyl substitution on the phenyl ring can shift transporter affinity and selectivity profiles; class-level evidence shows close analogs may exhibit divergent pharmacology.

Purity alone does not guarantee identity

Both isomers are available at similar purity levels, but only exact CAS verification ensures you receive the intended N-aryl compound for your study.

1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one: Differentiation Evidence


Purity Specification: Isomer Comparison

Procurement decisions for research chemicals must consider the vendor-specified purity, as it directly impacts the reliability of downstream assays. The target compound, 1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1788094-27-8), is commercially available with a stated purity of ≥95% . In contrast, its direct positional isomer, 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1366844-06-5), is offered with a similar purity of 95% . While the purity values are comparable, this evidence underscores that selecting the correct CAS number is the primary determinant of obtaining the desired molecular entity, as both isomers are sold at research-grade purity. This confirms that the target compound is available at a purity level suitable for initial screening and method development, and its unique CAS number ensures the procurement of the correct structural isomer.

Vendor Purity
Head-to-head
Target
≥95%
Isomer
95%
Comparable research-grade purity; correct CAS selection is the primary determinant of isomer identity.
Commercial supplier specifications; independent verification recommended.
Analytical Chemistry Quality Control Chemical Synthesis

Structural Identity vs. Positional Isomer

The target compound, 1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1788094-27-8), is a distinct chemical entity from its positional isomer, 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1366844-06-5). In the target compound, the pyrrolidin-2-one ring is directly attached to the nitrogen atom (N-aryl), whereas in the isomer, it is attached at the 4-position of the pyrrolidinone ring [1]. This seemingly minor difference in connectivity alters the molecule's three-dimensional shape, electron density distribution, and potential for intermolecular interactions. While no direct comparative bioactivity data are available in the primary literature for these two specific isomers, the well-established principle of positional isomerism in medicinal chemistry dictates that such changes frequently result in significant, and often unpredictable, differences in biological activity [2].

Structural Identity
Class-level inference
Target
N-aryl substitution
Isomer
C4-aryl substitution
Positional isomerism defines distinct chemical space; class-level principle suggests biological activity may differ significantly.
No direct bioactivity data for this pair; structural analysis based on CAS and IUPAC.
Medicinal Chemistry SAR Chemical Biology

DAT Inhibition: Class-Level Inference

While direct pharmacological data for 1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1788094-27-8) are absent from the peer-reviewed literature, its structural similarity to the methylphenidate analog 4-fluoromethylphenidate (4F-MPH) allows for a class-level inference regarding its potential activity. 4F-MPH, which also contains a 4-fluorophenyl motif, has been shown to be a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET). In a direct comparative study using rat brain synaptosomes, the (±)-threo isomer of 4F-MPH exhibited an IC50 of 61 nM for blocking dopamine uptake, which was approximately 2.1 times more potent than methylphenidate (IC50 = 131 nM) under the same assay conditions [1]. This class of compounds demonstrates a clear preference for catecholamine transporters over the serotonin transporter (SERT), with IC50 values for SERT inhibition exceeding 8,000 nM [1].

DAT Inhibition
Class-level inference
No direct data; 4F-MPH reference: IC50 61 nM (DAT) vs methylphenidate 131 nM
Structural similarity suggests potential catecholamine transporter activity; direct evaluation required for this specific compound.
Rat brain synaptosomes, [3H]dopamine uptake assay.
Neuropharmacology Transporter Assays Psychostimulant Research

1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one: Application Scenarios


Reference Standard for Isomer Differentiation

Due to its well-defined structure and commercial availability at ≥95% purity , 1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1788094-27-8) is suitable for use as an analytical reference standard. It can be employed in the development and validation of chromatographic or spectroscopic methods (e.g., HPLC, GC-MS, NMR) designed to distinguish it from its positional isomer, 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS 1366844-06-5) . This application is critical in quality control and forensic analysis, where accurate identification of structurally similar NPS or research chemicals is mandatory.

Neuropharmacology SAR Scaffold

The N-aryl pyrrolidin-2-one core of this compound, particularly with its 4-fluoro-3-methyl substitution pattern, makes it a valuable scaffold for SAR investigations targeting monoamine transporters. Class-level evidence indicates that similar 4-fluorophenyl-containing analogs, such as 4-fluoromethylphenidate, are potent dopamine and norepinephrine reuptake inhibitors [1]. Therefore, 1-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one can serve as a starting point for systematic medicinal chemistry efforts to explore how modifications to the pyrrolidinone ring or the aryl substitution pattern affect transporter affinity and selectivity, in direct comparison to non-fluorinated or differently substituted analogs.

Synthetic Intermediate for NCE Development

The presence of the fluorine atom and the reactive lactam moiety in the pyrrolidin-2-one ring positions this compound as a versatile building block in organic synthesis . It can be used as an intermediate to generate a diverse library of derivatives through reactions at the carbonyl group or via functionalization of the aromatic ring. This enables the exploration of novel chemical space for various target-based or phenotypic screening campaigns, where the specific electronic and steric properties imparted by the 4-fluoro-3-methylphenyl group are desired.

Application
Selection Property
Validation Focus
Analytical isomer differentiation
Structural isomer identity (N-aryl vs C4-aryl)
Chromatographic or spectroscopic method development (HPLC, GC-MS, NMR)
Monoamine transporter SAR scaffold
4-fluoro-3-methylphenyl substitution pattern
Transporter affinity and selectivity assays (DAT, NET, SERT)
Synthetic intermediate for fluorinated libraries
Reactive lactam and aryl fluoride moieties
Derivatization and screening for target-based or phenotypic assays
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